molecular formula C9H17ClO B13753045 4-Chlorononan-5-one CAS No. 61295-53-2

4-Chlorononan-5-one

Cat. No.: B13753045
CAS No.: 61295-53-2
M. Wt: 176.68 g/mol
InChI Key: CFVIJVUBUBDCKO-UHFFFAOYSA-N
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Description

4-Chlorononan-5-one is an organic compound with the molecular formula C9H17ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the fourth carbon of a nonanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorononan-5-one can be achieved through several methods. One common approach involves the chlorination of nonan-5-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the fourth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorononan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-chlorononan-5-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid or other oxidized derivatives.

    Reduction: 4-Chlorononan-5-ol.

    Substitution: Various substituted nonanones depending on the nucleophile used.

Scientific Research Applications

4-Chlorononan-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorononan-5-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromononan-5-one: Similar structure but with a bromine atom instead of chlorine.

    4-Fluorononan-5-one: Contains a fluorine atom in place of chlorine.

    4-Iodononan-5-one: Iodine atom replaces chlorine.

Uniqueness

4-Chlorononan-5-one is unique due to the specific reactivity imparted by the chlorine atom

Properties

CAS No.

61295-53-2

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

4-chlorononan-5-one

InChI

InChI=1S/C9H17ClO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3

InChI Key

CFVIJVUBUBDCKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CCC)Cl

Origin of Product

United States

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